2-methoxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including structures related to 2-methoxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide, often involves the reaction of an appropriate alcohol or amine with acid chloride derivatives at room temperature. These syntheses yield compounds with significant biological activities, including antifilarial and anticancer effects (S. Ram et al., 1992).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. For instance, N-hydroxy-1,2-disubstituted-1H-benzimidazol-5-yl acrylamides show potent histone deacetylase (HDAC) inhibition, influenced by the substituents' nature at positions 1 and 2 and the presence of an ethylene group (Haishan Wang et al., 2009).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, leading to compounds with antiprotozoal, antineoplastic, and antifilarial properties. The reactions often involve the substitution at the benzimidazole ring, enhancing the compounds' biological activities (J. Pérez‐Villanueva et al., 2013).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, crystallinity, and melting points, are essential for their pharmacokinetic profile and bioavailability. These properties can be finely tuned through molecular modifications to enhance the compounds' therapeutic potential.
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including their reactivity, stability, and interaction with biological targets, are critical for their function as pharmaceutical agents. Studies have shown that modifications to the benzamide scaffold can lead to compounds with targeted biological activities, such as HDAC inhibition or antiprotozoal activity (S. Demir et al., 2015).
properties
IUPAC Name |
2-methoxy-N-[2-(1-methylbenzimidazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-21-15-9-5-4-8-14(15)20-17(21)11-12-19-18(22)13-7-3-6-10-16(13)23-2/h3-10H,11-12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFCDFOYTLEMBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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